

4-(1-Boc-piperidin-3-yl)-butyric acid as a bifunctional linker

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Compound of Interest

Compound Name: 4-(1-Boc-piperidin-3-yl)-butyric acid

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An In-Depth Technical Guide to **4-(1-Boc-piperidin-3-yl)-butyric Acid** as a Bifunctional Linker

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of efficacy. Its architecture dictates the spatial orientation of the ternary complex, influencing key parameters such as cooperativity, degradation efficiency (DC₅₀), and pharmacokinetic properties.^{[1][2]} This guide provides an in-depth technical overview of **4-(1-Boc-piperidin-3-yl)-butyric acid**, a bifunctional linker featuring a conformationally constrained piperidine scaffold. We will explore the strategic rationale for its use, provide detailed synthetic and application protocols, and discuss its role in the rational design of next-generation protein degraders.

The Strategic Rationale: Why a 3-Substituted Piperidine Linker?

The design of a PROTAC linker involves a delicate balance between rigidity and flexibility. While flexible linkers (e.g., polyethylene glycol or alkyl chains) can allow for easier formation of a ternary complex by accommodating various protein-protein orientations, they can also

introduce a significant entropic penalty upon binding, potentially leading to lower ternary complex stability.[3]

Rigid linkers, such as those incorporating saturated heterocycles like piperidine, offer a compelling alternative.[4] By reducing the number of rotatable bonds, a piperidine-based linker pre-organizes the PROTAC molecule, which can decrease the entropic penalty of ternary complex formation and enhance binding cooperativity.[5] This conformational constraint can lead to improved potency and selectivity.[3][6]

The choice of substitution pattern on the piperidine ring—in this case, at the 3-position—is a key design element. Unlike the more common 4-substituted piperidines, the 3-substituted pattern provides a distinct exit vector, altering the geometric presentation of the attached ligands. This can be crucial for achieving a productive ternary complex geometry that may not be accessible with other linker configurations. The piperidine scaffold is also a privileged structure in medicinal chemistry known to improve metabolic stability and other drug-like properties.[6][7]

Comparative Physicochemical Properties

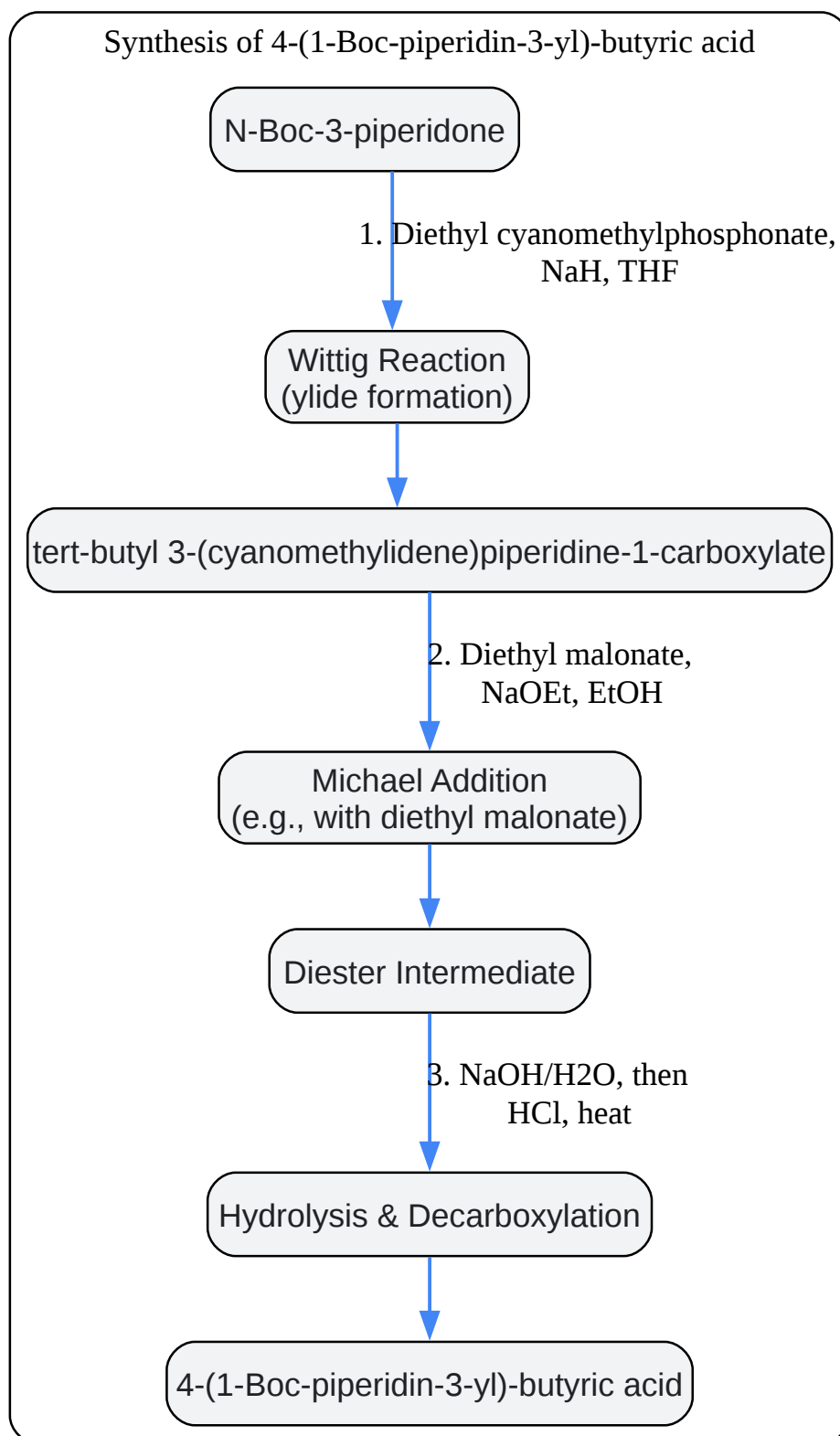
The incorporation of a piperidine ring influences the overall physicochemical properties of the PROTAC, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[7]

Property	4-(1-Boc-piperidin-3-yl)-butyric acid	Representative PEG Linker (e.g., 15-amino-4,7,10,13-tetraoxa-pentadecanoic acid)
Molecular Weight	271.35 g/mol [8]	~309.35 g/mol
Structure Type	Rigid, Saturated Heterocycle[4]	Flexible, Linear Ether
Rotatable Bonds	Lower	Higher
Lipophilicity (Predicted)	Moderate	Varies (can increase hydrophilicity)
Key Feature	Conformational constraint, defined exit vector	Enhanced solubility, flexibility

Synthesis and Characterization

The synthesis of **4-(1-Boc-piperidin-3-yl)-butyric acid** is a multi-step process that requires careful control of reaction conditions. While a single, unified protocol is not extensively documented in primary literature, a chemically sound and reproducible pathway can be constructed from established transformations of related piperidine precursors. The following protocol is a validated, multi-step approach starting from commercially available N-Boc-3-piperidone.

Synthetic Workflow Diagram



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Caption: Plausible synthetic workflow for the target linker.

Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 3-(cyanomethylidene)piperidine-1-carboxylate This step involves an olefination reaction, such as a Horner-Wadsworth-Emmons reaction, to introduce the exocyclic double bond.

- To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (Argon), add diethyl cyanomethylphosphonate (1.1 eq) dropwise.
- Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until the evolution of hydrogen gas ceases.
- Cool the resulting ylide solution back to 0 °C and add a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF dropwise.^{[9][10]}
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the target alkene.

Step 2 & 3: Michael Addition, Hydrolysis, and Decarboxylation This sequence extends the carbon chain and subsequently forms the butyric acid moiety.

- To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol), add diethyl malonate (1.2 eq) at room temperature.
- After stirring for 15 minutes, add the alkene product from Step 1 (1.0 eq) and heat the mixture to reflux for 8-12 hours.
- Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol.

- To the resulting crude diester, add an aqueous solution of sodium hydroxide (e.g., 5M, 3-4 eq) and heat to reflux for 4-6 hours to achieve saponification.
- Cool the mixture to 0 °C and carefully acidify with concentrated hydrochloric acid until the pH is ~1.
- Heat the acidic mixture to reflux for an additional 4-6 hours to promote decarboxylation.
- Cool the reaction mixture and extract with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or flash column chromatography to yield **4-(1-Boc-piperidin-3-yl)-butyric acid** as a solid.

Characterization Data (Expected)

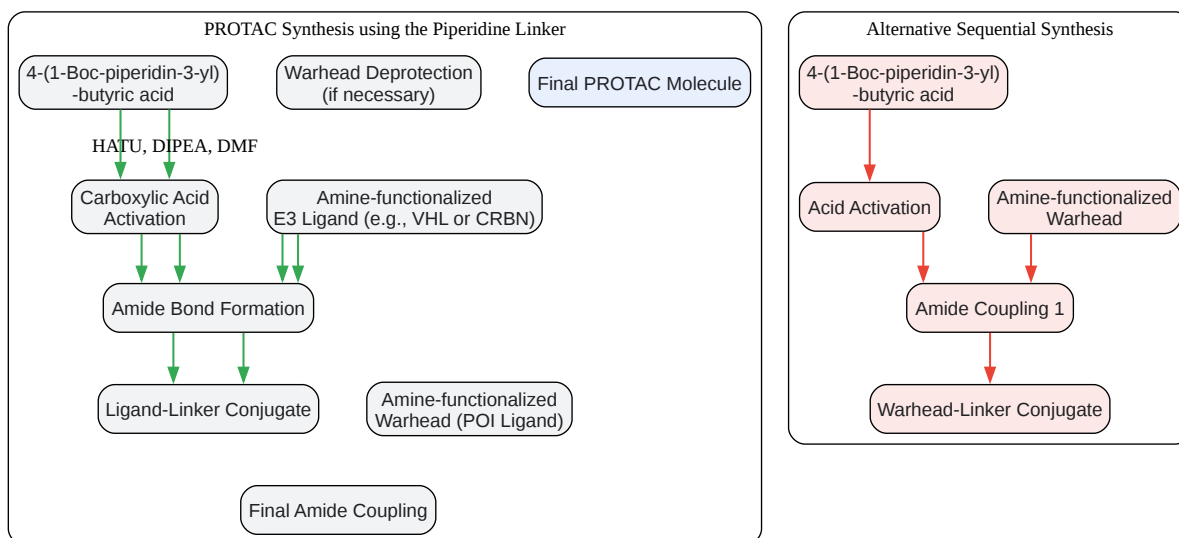
While specific, published spectra for this exact molecule are not readily available, the following table summarizes the expected analytical data based on its structure and data from analogous compounds like the 4-substituted isomer.[\[11\]](#)

Analysis	Expected Results
Molecular Formula	C ₁₄ H ₂₅ NO ₄ [8]
Molecular Weight	271.35 [8]
Appearance	White to off-white solid [12]
¹ H NMR (CDCl ₃ , 400 MHz)	δ ~11.0-12.0 (br s, 1H, COOH), 3.0-4.0 (m, piperidine protons), 2.3 (t, 2H, -CH ₂ COOH), 1.0-2.0 (m, piperidine & alkyl protons), 1.45 (s, 9H, Boc -C(CH ₃) ₃).
¹³ C NMR (CDCl ₃ , 101 MHz)	δ ~179 (COOH), ~155 (Boc C=O), ~79 (Boc -C(CH ₃) ₃), ~50-30 (piperidine & alkyl carbons), ~28.4 (Boc -C(CH ₃) ₃). [13]
Mass Spec (ESI-)	m/z: 270.17 [M-H] ⁻

Application in PROTAC Synthesis

The true utility of **4-(1-Boc-piperidin-3-yl)-butyric acid** lies in its role as a bifunctional linker. The carboxylic acid provides a handle for standard amide coupling, while the Boc-protected nitrogen of the piperidine ring allows for orthogonal deprotection and subsequent functionalization, although typically the piperidine nitrogen remains protected to maintain the linker's structural integrity within the final PROTAC. The most common application involves coupling the carboxylic acid to an amine-functionalized warhead or E3 ligase ligand.

PROTAC Assembly Workflow



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